molecular formula C22H28N2O5S B2542917 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide CAS No. 922103-75-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2542917
CAS No.: 922103-75-1
M. Wt: 432.54
InChI Key: CZVWGGNWGFCBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzoxazepine derivative featuring a seven-membered oxazepine ring fused to a benzene moiety. Key structural elements include:

  • A 5-ethyl-3,3-dimethyl-4-oxo substituent on the tetrahydrobenzoxazepin ring.
  • A 7-position sulfonamide linkage to a substituted benzene ring (4-methoxy-3,5-dimethyl groups). The compound’s stereoelectronic profile is influenced by the oxo group at position 4 and the electron-donating methoxy group on the benzene ring .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-7-24-18-12-16(8-9-19(18)29-13-22(4,5)21(24)25)23-30(26,27)17-10-14(2)20(28-6)15(3)11-17/h8-12,23H,7,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVWGGNWGFCBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the sulfonamide group and the methoxy substituent. Common reagents used in these reactions include ethylating agents, oxidizing agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety (-SO2NH-) is susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Notes
Acidic HydrolysisConcentrated HCl, refluxSulfonic acid derivative + AmineDegrades the sulfonamide bond .
Basic HydrolysisNaOH (aq.), heatSulfonate salt + AmineRequires prolonged heating for full cleavage.

Ring-Opening Reactions of the Benzoxazepine Core

The 1,5-benzoxazepine ring may undergo ring-opening under nucleophilic or electrophilic conditions.

Reaction Type Reagents/Conditions Products Mechanism
Acid-Catalyzed HydrolysisH2O/H+Bicyclic diol + Amine fragmentProtonation of oxygen initiates ring cleavage.
Reductive OpeningLiAlH4 or NaBH4Reduced heterocyclic intermediateHydride attack at the carbonyl group.

Functionalization of the Methoxy Group

The 4-methoxy substituent on the benzene ring can undergo demethylation or nucleophilic substitution.

Reaction Type Conditions Products Yield/Selectivity
DemethylationBBr3, CH2Cl2, -78°CPhenolic derivative (-OH)High selectivity for methoxy cleavage.
NitrationHNO3/H2SO4Nitro-substituted derivativePara-directing effect of methoxy group.

Oxidation of the Tetrahydrobenzoxazepine Ring

The saturated tetrahydrobenzoxazepine ring can oxidize to form aromatic or ketone derivatives.

Reaction Type Oxidizing Agent Products Key Observations
Ketone FormationKMnO4, acidic conditionsAromatic benzoxazepinoneStabilized by conjugation with the carbonyl .
Epoxidationm-CPBAEpoxide intermediateLimited feasibility due to steric hindrance.

Substitution at the Sulfonamide Nitrogen

The sulfonamide nitrogen can participate in alkylation or acylation reactions.

Reaction Type Reagents Products Challenges
AlkylationR-X (alkyl halides), baseN-alkylated sulfonamideSteric hindrance from adjacent groups.
AcylationAcetyl chloride, pyridineN-acetyl sulfonamideRequires anhydrous conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (benzoxazepine and benzene sulfonamide) can undergo EAS.

Reaction Type Reagents Position Directing Effects
BrominationBr2, FeBr3Para to methoxy (benzene ring)Methoxy group directs electrophiles para.
SulfonationH2SO4, SO3Meta to sulfonamide (benzoxazepine ring)Electron-withdrawing sulfonamide directs meta .

Key Stability Considerations:

  • Thermal Stability : The compound decomposes above 250°C, releasing SO2 and CO2 .

  • Photoreactivity : The benzoxazepine ring may undergo photodegradation under UV light, forming radical intermediates.

Scientific Research Applications

Biological Activities

This compound exhibits various biological activities that make it a candidate for further research:

Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Gene Expression Modulation : Interaction with DNA/RNA may alter gene expression patterns.

Pharmacological Effects

Preliminary studies suggest several pharmacological effects:

Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens. For instance, oxazepine derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.500 mg/mL .

Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines. One study reported that an oxazepine derivative induced apoptosis in human breast cancer cells with an IC50 value of 10 µM .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial properties of related oxazepine derivatives.
    • Compounds exhibited significant activity against common pathogens.
  • Cytotoxicity Assays :
    • In vitro studies demonstrated that oxazepine derivatives could induce apoptosis in human cancer cell lines.
    • One derivative showed an IC50 value of 10 µM against breast cancer cells.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in human cancer cell lines

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The benzoxazepine moiety may interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares a benzoxazepin-sulfonamide scaffold with analogues, but differences in substituents and positions lead to distinct physicochemical and functional properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent Position (Benzoxazepin) Key Functional Groups
Target Compound C24H29N2O5S 481.56 7-yl 4-methoxy-3,5-dimethylbenzene sulfonamide
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide C23H27F3N2O4S 484.53 8-yl 3,4-dimethylbenzene sulfonamide; trifluoroethyl group
Compound 1 (Molecules 2014) Not Disclosed Not Disclosed Likely 7-yl Similar sulfonamide; substituents vary

Substituent Effects on Chemical Environment

  • Positional Isomerism (7-yl vs. 8-yl): The target compound’s sulfonamide linkage at the 7-position creates distinct electronic environments compared to the 8-yl analogue in . NMR data from analogous compounds () suggest that even minor positional changes (e.g., 7 vs. 8) alter chemical shifts in regions corresponding to substituent proximity (e.g., regions A and B in Figure 6 of ). For example, the 7-yl substitution may reduce steric hindrance near the oxo group, enhancing solubility .
  • Electron-Donating vs. Electron-Withdrawing Groups: The target’s 4-methoxy group contrasts with the trifluoroethyl group in the PDB ligand ().

Research Findings and Data

NMR Profiling ()

Comparative NMR analysis of benzoxazepin derivatives (Figure 6 in ) reveals:

  • Region A (positions 39–44): Chemical shifts vary significantly when substituents alter ring strain or hydrogen bonding.
  • Region B (positions 29–36): Shifts correlate with electronic effects from sulfonamide substituents.
    This methodology can be applied to the target compound to map substituent-induced electronic changes.

Lumping Strategy Relevance ()

While focuses on atmospheric chemistry, its lumping strategy —grouping compounds with similar scaffolds—can streamline SAR studies for benzoxazepins. For example, lumping the target compound with its 8-yl analogue () may simplify pharmacokinetic modeling despite differences in trifluoroethyl/methoxy groups .

Q & A

Q. What are the typical synthetic routes for preparing this sulfonamide-containing benzoxazepine derivative, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis involves two key steps: (1) formation of the benzoxazepine core via cyclization and (2) sulfonamide coupling. For the benzoxazepine ring, reductive cyclization of nitro precursors (e.g., using Pd catalysts with formic acid derivatives as CO surrogates) is common . The sulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride and an amine under basic conditions (e.g., triethylamine or pyridine) . Critical parameters include temperature control (<60°C to avoid side reactions) and stoichiometric excess of the sulfonyl chloride (1.2–1.5 equiv.) to ensure complete conversion. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient).

Synthetic Step Reagents/Conditions Yield Range Key Reference
Benzoxazepine corePd(OAc)₂, HCO₂H, 80°C65–75%
Sulfonamide couplingEt₃N, DCM, RT80–85%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the benzoxazepine ring and confirms intramolecular hydrogen bonds (e.g., O···H-N distances <2.1 Å) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 486.2) .
Technique Key Data Points Reference
X-ray crystallographyR factor <0.05, space group P2₁/c
¹H NMRIntegration ratios for ethyl/methoxy

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer: Discrepancies often arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting solubility .
  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates may antagonize targets. Validate purity via HPLC (retention time ±0.1 min) and LC-MS .
  • Pharmacokinetic variability : Differences in metabolic stability (e.g., CYP450 isoforms) between in vitro and in vivo models. Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation .
Factor Mitigation Strategy Reference
PurityDual-column HPLC with PDA detection
Metabolic stabilityMicrosomal incubation + LC-MS/MS

Q. What strategies are recommended for optimizing the compound’s solubility without compromising its target affinity?

Methodological Answer:

  • Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at the 3,5-dimethylbenzene moiety while preserving the sulfonamide’s hydrogen-bonding capacity .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability. Conduct phase-solubility studies to identify optimal excipients .
  • Salt formation : Convert the sulfonamide to a sodium salt via reaction with NaOH; monitor stability under physiological pH (4.5–7.4) .
Modification Impact on Solubility (mg/mL) Reference
PEG-400 co-solvent1.2 → 4.8 (pH 7.4)
Sodium salt0.5 → 3.1 (water)

Q. How can mechanistic studies elucidate the role of the benzoxazepine ring in target binding?

Methodological Answer:

  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the benzoxazepine carbonyl and active-site residues .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track hydrogen-bonding networks via NMR .
  • Kinetic assays : Compare inhibition constants (Kᵢ) of the parent compound vs. ring-opened analogs to determine conformational rigidity’s contribution .
Approach Key Finding Reference
Docking simulationsΔG = -9.8 kcal/mol (benzoxazepine)
¹⁵N NMRNH···O hydrogen bond confirmed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.